molecular formula C22H20ClN3O3S2 B2732078 N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686772-82-7

N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2732078
CAS No.: 686772-82-7
M. Wt: 473.99
InChI Key: QARGTSSUMFBFNX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-ethoxyphenyl substituent at position 3 of the pyrimidinone ring and a sulfanyl acetamide group linked to a 4-chlorophenyl moiety. Such derivatives are often explored for kinase inhibition, antimicrobial activity, or anti-inflammatory properties due to their structural resemblance to purine analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S2/c1-2-29-17-9-7-16(8-10-17)26-21(28)20-18(11-12-30-20)25-22(26)31-13-19(27)24-15-5-3-14(23)4-6-15/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARGTSSUMFBFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The purification process may involve crystallization, chromatography, or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl or methylphenyl substituents in analogues .
  • Synthetic Efficiency : Yields for related sulfanyl acetamide derivatives range from 76–85% under reflux conditions with sodium acetate, suggesting robust synthetic routes for this class .
Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, comparisons with analogues highlight trends:

  • Antimicrobial Activity : Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide () exhibit moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), attributed to the sulfanyl acetamide moiety .
  • Molecular Weight and Solubility : The target compound’s molecular weight (~430–450 g/mol) is comparable to analogues (e.g., 409.89 g/mol in ), suggesting similar challenges in bioavailability .
  • Hydrogen Bonding: The acetamide group’s H-bond donor/acceptor capacity (1 donor, 4 acceptors in ) is critical for target engagement, a feature shared across analogues .
Crystallographic and Structural Analysis
  • Crystal Packing: Structures like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveal planar pyrimidinone cores stabilized by intermolecular H-bonds, a feature likely conserved in the target compound .

Biological Activity

N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound's structural characteristics are crucial for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Compound NameThis compound
Molecular Weight504.99 g/mol
Molecular FormulaC26H21ClN4O3S
LogP5.1705
Polar Surface Area63.391 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated several thiophene derivatives and identified that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines including HepG2 and PC-3 cells. The IC50 values for these compounds ranged from 0.075 to 6.96 μM for key targets like VEGFR-2 and AKT, indicating strong antiproliferative effects .

The mechanism of action involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. The compound interacts with specific molecular targets such as:

  • VEGFR-2 : Inhibition leads to reduced angiogenesis.
  • AKT Pathway : Modulation results in apoptosis and cell cycle arrest at the S phase.

Docking studies have shown that the compound binds effectively within the active sites of these targets, suggesting a competitive inhibition mechanism .

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that this compound induced apoptosis in liver cancer cells through caspase activation .
  • Comparative Analysis : A comparative study with other thiophene derivatives showed that while some derivatives had lower activity against HepG2 cells, the introduction of the N-(4-chlorophenyl) group significantly enhanced cytotoxicity .

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